3-Chloro-5-fluoro-4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-fluoro-4-nitrobenzoic acid is an aromatic compound with the molecular formula C₇H₃ClFNO₄ It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-4-nitrobenzoic acid typically involves the nitration of 3-chloro-5-fluorobenzoic acid. The reaction is carried out using concentrated sulfuric acid and fuming nitric acid as nitrating agents. The molar ratio of the reactants is crucial for achieving high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to minimize by-products and waste. The use of advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-fluoro-4-nitrobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Coupling: Boron reagents and palladium catalysts under mild conditions.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Biaryl Compounds: Resulting from coupling reactions with aryl halides.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-fluoro-4-nitrobenzoic acid is used in various scientific research applications, including:
Pharmaceutical Synthesis: As an intermediate in the synthesis of active pharmaceutical ingredients.
Organic Chemistry: In the development of new synthetic methodologies and reaction mechanisms.
Material Science: As a building block for the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-fluoro-4-nitrobenzoic acid depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form complex molecules. The presence of electron-withdrawing groups (chloro, fluoro, and nitro) on the benzene ring influences its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-3-nitrobenzoic acid
- 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
- 4-Fluoro-3-nitroaniline
Uniqueness
3-Chloro-5-fluoro-4-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The combination of chloro, fluoro, and nitro groups makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications .
Eigenschaften
Molekularformel |
C7H3ClFNO4 |
---|---|
Molekulargewicht |
219.55 g/mol |
IUPAC-Name |
3-chloro-5-fluoro-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H3ClFNO4/c8-4-1-3(7(11)12)2-5(9)6(4)10(13)14/h1-2H,(H,11,12) |
InChI-Schlüssel |
CHVIWMROFWGWEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.